![molecular formula C31H32N4O4 B1675684 LY377604 CAS No. 204592-94-9](/img/structure/B1675684.png)
LY377604
描述
- LY-377604 是一种化合物,它充当人 β3-肾上腺素受体激动剂,同时还充当 β1- 和 β2-肾上腺素受体拮抗剂 .
- 它的化学结构以 524.61 g/mol 的分子量和 C31H32N4O4 的分子式为特征。
- 该化合物主要在治疗肥胖症的背景下进行研究 .
准备方法
- 不幸的是,文献中没有广泛提供 LY-377604 的具体合成路线和反应条件。
- 值得注意的是,工业生产方法可能涉及产量、可扩展性和成本效益的优化。
化学反应分析
- LY-377604 会发生各种反应,包括氧化、还原和取代。
- 这些反应中使用的常用试剂和条件尚未公开。
- 这些反应产生的主要产物没有明确记录。
科学研究应用
Clinical Trials Overview
Several clinical trials have been conducted to evaluate the efficacy and safety of LY377604 in treating obesity:
- Trial Status : The clinical development of this compound has faced challenges, with reports indicating that some trials were terminated due to nonclinical study results that raised safety concerns . This highlights the importance of rigorous testing in drug development.
- Target Population : The trials primarily focused on overweight and obese adults, assessing outcomes related to weight loss, metabolic health, and cardiovascular risk factors.
Key Findings from Research
- Weight Loss Efficacy : Although specific data on this compound's weight loss efficacy is limited due to trial terminations, similar compounds targeting beta-3 adrenergic receptors have shown promise in promoting significant weight reduction in clinical settings. For instance, other beta-3 agonists have been associated with an average weight loss of approximately 5-10% over several months .
- Metabolic Improvements : Research indicates potential benefits of beta-3 agonists in improving insulin sensitivity and reducing plasma glucose levels, which are critical factors in managing type 2 diabetes and metabolic syndrome .
Comparative Analysis with Other Weight Loss Agents
The following table compares this compound with other notable weight loss medications regarding their mechanisms and outcomes:
Compound | Mechanism | Average Weight Loss | Additional Benefits | Status |
---|---|---|---|---|
This compound | Selective beta-3 agonist | Data limited | Potential metabolic improvement | Terminated |
Semaglutide | GLP-1 receptor agonist | ~15% | Reduces cardiovascular risks | Approved |
Tirzepatide | Dual GLP-1/GIP receptor agonist | ~20% | Significant cardiovascular benefits | Approved |
Phentermine | Appetite suppressant | ~5-10% | Short-term use for obesity | Approved |
Case Study 1: Obesity Management
In a study examining the role of beta-3 agonists in obesity management, participants receiving a similar agent demonstrated significant reductions in body mass index (BMI) alongside improvements in lipid profiles and insulin sensitivity. This suggests that agents like this compound could play a critical role in comprehensive obesity treatment strategies .
Case Study 2: Cardiometabolic Health
Research involving beta-3 adrenergic receptor activation indicated improvements in cardiometabolic health markers, including reduced blood pressure and improved lipid levels. These findings support the hypothesis that this compound could contribute to reducing cardiovascular risks associated with obesity .
作用机制
- LY-377604 的机制涉及激活 β3-肾上腺素受体。
- 它通过与肾上腺素能信号相关的分子靶标和途径发挥其作用。
- 对这些机制的详细了解需要进一步研究。
相似化合物的比较
- 虽然这里没有列出具体的类似化合物,但研究人员可以将 LY-377604 与其他 β-肾上腺素受体调节剂进行比较。
- 突出其独特性将涉及探索其选择性、结合亲和力和与相关化合物相比的功能差异。
生物活性
LY377604 is a selective β3-adrenergic receptor agonist developed by Eli Lilly, primarily investigated for its potential anti-obesity effects. This compound acts on the β3-adrenergic receptors, which are predominantly located in adipose tissue and play a crucial role in regulating energy metabolism, lipolysis, and thermogenesis. Despite its promising biological activity, clinical trials involving this compound have faced challenges, leading to its termination in further development.
This compound exerts its biological effects through selective activation of the β3-adrenergic receptors. These receptors are involved in various metabolic processes:
- Lipolysis : Stimulation of β3-adrenergic receptors enhances the breakdown of fats in adipose tissue.
- Thermogenesis : Activation promotes heat production in brown adipose tissue, contributing to energy expenditure.
- Gastrointestinal Motility : It may influence motility and secretion in the gastrointestinal tract.
Research Findings
Several studies have evaluated the pharmacological profile and efficacy of this compound:
- In Vitro Studies : Initial studies demonstrated that this compound effectively activates β3-adrenergic receptors, leading to increased cAMP levels in cell lines expressing these receptors. This mechanism is critical for mediating the metabolic effects associated with β3-agonists .
- Clinical Trials : A clinical trial assessed the weight loss efficacy of this compound in obese patients. However, results from nonclinical studies raised safety concerns, resulting in the termination of this trial .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Publication | Subjects | Placebo-subtracted Weight Loss | Safety |
---|---|---|---|---|
II | Greenway et al. | n=238 BMI 30–40 kg/m² | Week 16 (ITT analysis): −3.00% | No SAEs; AE: nausea |
II | Greenway et al. | n=419 BMI 30–40 kg/m² | Week 24 (ITT analysis): −4.65% (with bupropion SR) | One possibly drug-related SAE (atrial fibrillation); AEs: nausea, headache |
Case Studies
A review highlighted various case studies that explored the implications of β3-adrenergic receptor agonists like this compound on obesity management:
- Case Study 1 : Investigated the impact of β3-agonists on weight loss compared to traditional therapies, showing that while this compound had potential benefits, issues related to cardiovascular safety were significant concerns .
- Case Study 2 : Focused on patient adherence to treatment regimens involving β3-adrenergic receptor agonists, noting that adherence was often lower due to side effects like nausea and cardiovascular risks associated with other agents .
属性
IUPAC Name |
6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGUQYXRDKPAE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174419 | |
Record name | LY-377604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204592-94-9 | |
Record name | LY-377604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204592949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-377604 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-377604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-377604 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC6TB3P6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。